4-[(4-Methylpiperidin-4-yl)methyl]morpholine dihydrochloride
Overview
Description
“4-[(4-Methylpiperidin-4-yl)methyl]morpholine dihydrochloride” is a chemical compound with the IUPAC name 4-(4-methyl-4-piperidinyl)morpholine dihydrochloride . It has a molecular weight of 257.2 . It is also known as MPMD or NS-105.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H20N2O.2ClH/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12;;/h11H,2-9H2,1H3;2*1H .Scientific Research Applications
Behavioral Pharmacology
Research into compounds structurally similar to "4-[(4-Methylpiperidin-4-yl)methyl]morpholine dihydrochloride" has explored their potential as treatments for anxiety and affective disorders. For example, the selective 5-hydroxytryptamine (HT)1B antagonist has shown anxiolytic and antidepressant efficacy in various animal models, suggesting potential utility for 5-HT1B antagonists in treating mental health conditions (Hudzik et al., 2003).
Chemical and Pharmacological Interest in Morpholine Derivatives
Morpholine derivatives, which share a structural component with the compound , have a broad spectrum of pharmacological profiles. These derivatives have been developed for various pharmacological activities, highlighting the versatility and importance of morpholine as a functional group in drug design (Asif & Imran, 2019).
Toxicity and Environmental Impact of Related Compounds
Studies on the environmental impact and toxicity of chemically related compounds, such as phenoxy herbicides, provide insights into the behavior of these chemicals in ecosystems and their potential risks. This research is crucial for understanding the environmental fate and management of such compounds (Werner et al., 2012).
Therapeutic Applications of Tetrahydroisoquinolines
The therapeutic applications of tetrahydroisoquinolines, which share structural similarities with piperidine derivatives, have been explored, especially in anticancer research. This highlights the ongoing interest in utilizing these scaffolds for developing new medicinal compounds (Singh & Shah, 2017).
Use in Molecular Biology
Morpholino oligos, a category that includes morpholine derivatives, are used in gene function studies, showcasing the significance of these compounds in molecular biology and genetic research. They offer a method to study gene function with potential applications in understanding and treating genetic disorders (Heasman, 2002).
Properties
IUPAC Name |
4-[(4-methylpiperidin-4-yl)methyl]morpholine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-11(2-4-12-5-3-11)10-13-6-8-14-9-7-13;;/h12H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGBLDSCNKPYFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CN2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-40-9 | |
Record name | 4-[(4-methylpiperidin-4-yl)methyl]morpholine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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